3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one - 1248191-79-8

3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Catalog Number: EVT-1717551
CAS Number: 1248191-79-8
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This method utilizes the inherent reactivity of halogenated pyrazoles towards nucleophiles, allowing for the introduction of various substituents. [ [] ]
  • Multicomponent Reactions: These efficient, one-pot procedures enable the rapid assembly of complex molecules from readily available starting materials. Examples include Hantzsch condensation and Biginelli reaction. [ [, , , ] ]
  • Condensation Reactions: Formation of carbon-carbon or carbon-heteroatom bonds via condensation reactions, such as aldol condensation and Claisen-Schmidt condensation, is frequently employed. [ [, , ] ]
  • Reductive Amination: This versatile method allows for the introduction of amine substituents onto the pyrazole ring, typically by reacting a pyrazole aldehyde or ketone with an amine in the presence of a reducing agent. [ [] ]
Molecular Structure Analysis
  • Substitution Pattern on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring significantly impact binding affinity and selectivity towards biological targets. [ [, , , ] ]
  • Nature of the Linker: The linker connecting the pyrazole core to other pharmacophores influences the overall conformation and flexibility of the molecule, affecting its ability to interact with the target. [ [, , ] ]
  • Presence of Additional Heterocycles: Incorporation of additional heterocyclic systems, such as triazoles, thiazoles, and pyrimidines, is commonly observed and contributes to enhanced binding affinity, selectivity, and pharmacokinetic properties. [ [, , , , ] ]
Mechanism of Action
  • Kinase Inhibition: Compounds containing the 1-methyl-1H-pyrazol-4-yl moiety often act as ATP-competitive kinase inhibitors, blocking the phosphorylation of downstream signaling molecules. [ [, , , , , ] ]
  • Receptor Antagonism: Some compounds function as antagonists for G protein-coupled receptors, such as the 5-HT2A receptor, inhibiting their downstream signaling pathways. [ [, ] ]
  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit tubulin polymerization, interfering with microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis. [ [] ]
Physical and Chemical Properties Analysis
  • Introduction of Polar Groups: Incorporation of polar groups, such as hydroxyl, amino, or morpholinoethoxy moieties, can improve aqueous solubility and potentially enhance pharmacokinetic properties. [ [, , ] ]
  • Modulation of Lipophilicity: Adjusting the size and lipophilicity of substituents influences the compound's ability to cross cell membranes and reach its target. [ [, , ] ]
  • Metabolic Stability: Introduction of metabolically stable groups or modifications to the core structure can improve the compound's resistance to degradation, leading to a longer duration of action. [ [, , ] ]
Applications
  • Oncology: As potent and selective kinase inhibitors, these compounds hold promise for the treatment of various cancers, including those driven by EGFR mutations and MET deregulation. [ [, , , ] ]
  • Inflammation: Compounds exhibiting anti-inflammatory and analgesic effects through modulation of nitric oxide pathways and calcium channels have been identified. [ [] ]
  • Neurological Disorders: The development of 5-HT2A receptor antagonists suggests potential applications in treating anxiety, depression, and other psychiatric disorders. [ [, ] ]
  • Metabolic Disorders: Compounds demonstrating antidiabetic activity through mechanisms involving urinary glucose excretion highlight potential for treating type 2 diabetes. [ [] ]

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

    Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] It exhibits preferential binding to the activated kinase conformation and has shown efficacy in preclinical models of cancer. []

PF-06459988

    Compound Description: PF-06459988 is an irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those containing the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. [] This compound is notable for its potency against drug-resistant EGFR mutants while sparing wild-type EGFR. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. [] This compound shows promising preclinical pharmacokinetics, significant inhibition of MET phosphorylation in vivo, and robust tumor growth inhibition in MET-dependent tumor models. []

GDC-0994

    Compound Description: GDC-0994 (22) is an orally bioavailable, small-molecule inhibitor that selectively targets the extracellular signal-regulated kinases ERK1/2. [] It is being explored as a potential therapeutic strategy for cancers driven by the RAS/RAF/MEK/ERK signaling cascade. []

PF-06747775

    Compound Description: PF-06747775 (21) is a high-affinity, irreversible inhibitor that specifically targets oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR. [] This compound is designed to address resistance mechanisms that limit the effectiveness of first-generation EGFR inhibitors in non-small-cell lung cancer (NSCLC). []

AZD4205

    Compound Description: AZD4205 is a potent and selective inhibitor of Janus kinase 1 (JAK1). [] It exhibits good preclinical pharmacokinetics and shows enhanced antitumor activity in combination with osimertinib, an approved EGFR inhibitor, in preclinical NSCLC models. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound acts as a potent glycine transporter 1 (GlyT1) inhibitor. [] It has demonstrated significant effects in rodent models of schizophrenia without causing undesirable central nervous system side effects. []

Hu7691

    Compound Description: Hu7691 (B5) is a potent and selective inhibitor of Akt1 that demonstrates a reduced tendency to induce keratinocyte apoptosis compared to earlier Akt inhibitors. [] This improved safety profile, combined with its promising kinase selectivity, excellent anticancer activity, favorable pharmacokinetic profile, and in vivo efficacy, has led to its advancement into clinical development. []

APD791

    Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [] It exhibits potent antiplatelet activity, good oral bioavailability in several species, and an acceptable safety profile. [, ] As a result, it has been advanced into clinical development for the potential treatment of arterial thrombosis. [, ]

Properties

CAS Number

1248191-79-8

Product Name

3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

IUPAC Name

3-(1-methylpyrazol-4-yl)piperazin-2-one

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

InChI

InChI=1S/C8H12N4O/c1-12-5-6(4-11-12)7-8(13)10-3-2-9-7/h4-5,7,9H,2-3H2,1H3,(H,10,13)

InChI Key

LUWBVCUIWAYWIK-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2C(=O)NCCN2

Canonical SMILES

CN1C=C(C=N1)C2C(=O)NCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.